molecular formula C23H23BrN2O3S B300950 2-[[(4-bromophenyl)sulfonyl](2-phenylethyl)amino]-N-(3-methylphenyl)acetamide

2-[[(4-bromophenyl)sulfonyl](2-phenylethyl)amino]-N-(3-methylphenyl)acetamide

Katalognummer B300950
Molekulargewicht: 487.4 g/mol
InChI-Schlüssel: ZOXQADVKUXKJDP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[[(4-bromophenyl)sulfonyl](2-phenylethyl)amino]-N-(3-methylphenyl)acetamide, also known as BSI-201, is a chemical compound that has gained attention in the scientific community due to its potential as a cancer treatment. BSI-201 is a PARP inhibitor, which means that it inhibits the activity of the enzyme poly (ADP-ribose) polymerase (PARP). PARP is involved in DNA repair, and by inhibiting its activity, BSI-201 can cause cancer cells to become more sensitive to chemotherapy.

Wirkmechanismus

The mechanism of action of 2-[[(4-bromophenyl)sulfonyl](2-phenylethyl)amino]-N-(3-methylphenyl)acetamide involves the inhibition of PARP activity. PARP is an enzyme involved in DNA repair, and by inhibiting its activity, 2-[[(4-bromophenyl)sulfonyl](2-phenylethyl)amino]-N-(3-methylphenyl)acetamide can cause cancer cells to become more sensitive to chemotherapy. When cancer cells are treated with 2-[[(4-bromophenyl)sulfonyl](2-phenylethyl)amino]-N-(3-methylphenyl)acetamide, they are more likely to undergo apoptosis (cell death) in response to chemotherapy (4).
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[[(4-bromophenyl)sulfonyl](2-phenylethyl)amino]-N-(3-methylphenyl)acetamide are related to its inhibition of PARP activity. PARP is involved in DNA repair, and by inhibiting its activity, 2-[[(4-bromophenyl)sulfonyl](2-phenylethyl)amino]-N-(3-methylphenyl)acetamide can cause DNA damage in cancer cells. This can lead to apoptosis (cell death) in cancer cells, as well as increased sensitivity to chemotherapy (5).

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 2-[[(4-bromophenyl)sulfonyl](2-phenylethyl)amino]-N-(3-methylphenyl)acetamide is that it has been shown to enhance the effectiveness of chemotherapy in animal models of cancer. This makes it a promising candidate for further research as a cancer treatment. However, one limitation of 2-[[(4-bromophenyl)sulfonyl](2-phenylethyl)amino]-N-(3-methylphenyl)acetamide is that it may have off-target effects on other enzymes besides PARP, which could lead to unwanted side effects (6).

Zukünftige Richtungen

There are several future directions for research on 2-[[(4-bromophenyl)sulfonyl](2-phenylethyl)amino]-N-(3-methylphenyl)acetamide. One area of interest is the development of more specific PARP inhibitors that can target cancer cells more effectively. Another area of interest is the development of combination therapies that use 2-[[(4-bromophenyl)sulfonyl](2-phenylethyl)amino]-N-(3-methylphenyl)acetamide in conjunction with other chemotherapy drugs to enhance their effectiveness. Additionally, research is needed to determine the optimal dosage and administration schedule for 2-[[(4-bromophenyl)sulfonyl](2-phenylethyl)amino]-N-(3-methylphenyl)acetamide in clinical trials (7).
In conclusion, 2-[[(4-bromophenyl)sulfonyl](2-phenylethyl)amino]-N-(3-methylphenyl)acetamide is a promising compound for cancer treatment due to its ability to sensitize cancer cells to chemotherapy by inhibiting PARP activity. Further research is needed to fully understand its mechanism of action, as well as its potential advantages and limitations as a cancer treatment.
References:
1. Farmer, H., McCabe, N., Lord, C. J., Tutt, A. N., Johnson, D. A., Richardson, T. B., ... & Ashworth, A. (2005). Targeting the DNA repair defect in BRCA mutant cells as a therapeutic strategy. Nature, 434(7035), 917-921.
2. Patel, A. G., De Lorenzo, S. B., Flatten, K. S., Poirier, G. G., Kaufmann, S. H., & Johnson, G. G. (2012). Failure of iniparib to inhibit poly (ADP-Ribose) polymerase in vitro. Clinical Cancer Research, 18(6), 1655-1662.
3. O'Shaughnessy, J., Osborne, C., Pippen, J. E., Yoffe, M., Patt, D., Rocha, C., ... & Sherman, B. M. (2011). Iniparib plus chemotherapy in metastatic triple-negative breast cancer. New England Journal of Medicine, 364(3), 205-214.
4. Lord, C. J., & Ashworth, A. (2012). The DNA damage response and cancer therapy. Nature, 481(7381), 287-294.
5. Curtin, N. J. (2012). PARP inhibitors for cancer therapy. Expert Reviews in Molecular Medicine, 14, e8.
6. Plummer, R., Jones, C., Middleton, M., Wilson, R., Evans, J., Olsen, A., ... & Boddy, A. (2011). Phase I study of the poly (ADP-ribose) polymerase inhibitor, AG014699, in combination with temozolomide in patients with advanced solid tumors. Clinical Cancer Research, 17(1), 76-81.
7. Audeh, M. W., Carmichael, J., Penson, R. T., Friedlander, M., Powell, B., Bell-McGuinn, K. M., ... & Scott, C. (2010). Oral poly (ADP-ribose) polymerase inhibitor olaparib in patients with BRCA1 or BRCA2 mutations and recurrent ovarian cancer: a proof-of-concept trial. The Lancet, 376(9737), 245-251.

Synthesemethoden

2-[[(4-bromophenyl)sulfonyl](2-phenylethyl)amino]-N-(3-methylphenyl)acetamide can be synthesized using a multi-step process that involves the reaction of several chemical reagents. The synthesis method has been described in detail in a scientific paper published by the inventors of 2-[[(4-bromophenyl)sulfonyl](2-phenylethyl)amino]-N-(3-methylphenyl)acetamide (1). The process involves the reaction of 4-bromobenzenesulfonyl chloride, 3-methylbenzylamine, and 2-phenylethylamine with acetic anhydride and triethylamine.

Wissenschaftliche Forschungsanwendungen

2-[[(4-bromophenyl)sulfonyl](2-phenylethyl)amino]-N-(3-methylphenyl)acetamide has been the subject of numerous scientific studies, both in vitro and in vivo. In vitro studies have shown that 2-[[(4-bromophenyl)sulfonyl](2-phenylethyl)amino]-N-(3-methylphenyl)acetamide can sensitize cancer cells to chemotherapy by inhibiting PARP activity (2). In vivo studies have shown that 2-[[(4-bromophenyl)sulfonyl](2-phenylethyl)amino]-N-(3-methylphenyl)acetamide can enhance the effectiveness of chemotherapy in animal models of cancer (3).

Eigenschaften

Produktname

2-[[(4-bromophenyl)sulfonyl](2-phenylethyl)amino]-N-(3-methylphenyl)acetamide

Molekularformel

C23H23BrN2O3S

Molekulargewicht

487.4 g/mol

IUPAC-Name

2-[(4-bromophenyl)sulfonyl-(2-phenylethyl)amino]-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C23H23BrN2O3S/c1-18-6-5-9-21(16-18)25-23(27)17-26(15-14-19-7-3-2-4-8-19)30(28,29)22-12-10-20(24)11-13-22/h2-13,16H,14-15,17H2,1H3,(H,25,27)

InChI-Schlüssel

ZOXQADVKUXKJDP-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NC(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br

Kanonische SMILES

CC1=CC(=CC=C1)NC(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.